molecular formula C6H14ClNO2 B2581665 ethyl (2S)-2-(methylamino)propanoate hydrochloride CAS No. 117856-39-0

ethyl (2S)-2-(methylamino)propanoate hydrochloride

Cat. No.: B2581665
CAS No.: 117856-39-0
M. Wt: 167.63
InChI Key: ONRCQWWOUUVQMT-JEDNCBNOSA-N
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Description

Ethyl (2S)-2-(methylamino)propanoate hydrochloride ( 118895-34-4) is a chiral amino acid ester derivative of significant interest in medicinal chemistry and pharmaceutical research . This compound serves as a valuable synthetic intermediate and building block for the design and development of novel bioactive molecules. Its structure, featuring both ester and secondary amine functional groups, makes it a versatile precursor for further chemical modifications. Researchers utilize such chiral compounds in the exploration of new therapeutic agents. Related succinimide and amino acid ester derivatives have been extensively investigated for their potential pharmacological activities, including anti-inflammatory and analgesic effects . These compounds often function by interacting with key enzymatic pathways, such as the cyclooxygenase (COX-1, COX-2) and 5-lipoxygenase (5-LOX) systems, which are central to the inflammatory response . The specific stereochemistry of the (2S) configuration is particularly important for studying stereospecific interactions with biological targets, as enantiomeric purity can profoundly influence a compound's binding affinity and metabolic fate. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate care in a controlled laboratory environment.

Properties

IUPAC Name

ethyl (2S)-2-(methylamino)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-4-9-6(8)5(2)7-3;/h5,7H,4H2,1-3H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRCQWWOUUVQMT-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-2-(methylamino)propanoate hydrochloride typically involves the esterification of (2S)-2-(methylamino)propanoic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification reaction, allowing for better control over reaction conditions and minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-(methylamino)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amines.

Scientific Research Applications

1.1. Synthesis of Active Pharmaceutical Ingredients (APIs)

Ethyl (2S)-2-(methylamino)propanoate hydrochloride serves as an important intermediate in the synthesis of several APIs. Its chiral center allows for the production of enantiomerically pure compounds, which are crucial for the efficacy and safety of pharmaceuticals. For instance, it can be used in the synthesis of drugs targeting neurological disorders due to its structural similarity to certain neurotransmitters .

1.2. Drug Formulation

This compound is also involved in the formulation of drugs that require specific pharmacokinetic profiles. Its ability to enhance solubility and stability makes it an attractive candidate for formulating oral and injectable medications. Research indicates that derivatives of this compound have been explored for their potential as high-penetration drugs, which can effectively cross biological barriers .

2.1. Biochemical Studies

In biochemical research, this compound has been employed to study enzyme interactions and metabolic pathways. Its role as a substrate or inhibitor in enzymatic reactions provides insights into metabolic processes, particularly in studies involving amino acid metabolism and neurotransmitter synthesis .

2.2. PROTAC Development

Recent studies have reported the use of compounds related to this compound in the development of PROTACs (Proteolysis Targeting Chimeras). These molecules leverage the compound's structural features to target specific proteins for degradation, offering a novel approach to cancer treatment by modulating protein levels within cells .

3.1. Case Study on Neurological Applications

A notable case study involved the synthesis of a derivative of this compound aimed at treating conditions like depression and anxiety. The compound was tested for its efficacy in modulating serotonin receptors, demonstrating promising results in preclinical trials which indicated improved behavioral outcomes in animal models .

3.2. Case Study on Anticancer Properties

Another research initiative focused on evaluating the anticancer properties of this compound derivatives. In vitro studies showed that these compounds could induce apoptosis in various cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Data Table: Summary of Applications

Application AreaSpecific UsesExamples/Notes
Pharmaceutical SynthesisIntermediate for APIsUsed in neurological drugs
Drug FormulationEnhances solubility and stabilityHigh-penetration drug formulations
Biochemical ResearchStudies on enzyme interactionsAmino acid metabolism
PROTAC DevelopmentTargeting proteins for degradationCancer treatment approaches

Mechanism of Action

The mechanism of action of ethyl (2S)-2-(methylamino)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme conformation, or modulating signal transduction processes .

Comparison with Similar Compounds

Structural Analogues by Ester Group Variation

Compound Name Ester Group Molecular Formula Molecular Weight CAS Number Key Properties/Applications
Ethyl (2S)-2-(methylamino)propanoate HCl Ethyl C₆H₁₄ClNO₂ 167.64 (calc.) Not explicitly listed Likely intermediate for chiral synthesis
Methyl (2S)-2-amino-3-(2-naphthyl)propanoate HCl Methyl C₁₅H₁₆ClNO₂ 285.75 63024-26-0 Used in peptide synthesis; aromatic side chain enhances rigidity
tert-Butyl (2S)-2-(methylamino)propanoate HCl tert-Butyl C₈H₁₈ClNO₂ 195.69 103614-40-0 Improved steric protection for amine group; storage at room temperature

Key Observations :

  • Ester Group Impact : Larger ester groups (e.g., tert-butyl) enhance steric protection of the amine, reducing reactivity but improving stability. Methyl/ethyl esters are more reactive in hydrolysis or nucleophilic substitution .
  • Synthetic Utility : Methyl and ethyl esters are preferred for peptide coupling due to higher reactivity, while tert-butyl esters are used in protecting-group strategies .

Analogues with Modified Amino Substituents

Compound Name Amino Substituent Molecular Formula Molecular Weight CAS Number Key Properties
(2S)-3-Methoxy-2-(methylamino)propanamide HCl Methoxy + Amide C₅H₁₃ClN₂O₂ 168.62 1807941-79-2 Amide group increases metabolic stability; used in drug design
Methyl (S)-2-amino-3-(4-methoxyphenyl)propanoate HCl 4-Methoxyphenyl C₁₁H₁₆ClNO₃ 253.71 Not listed Aromatic substituent enables π-π interactions in receptor binding
Methyl (2S)-2-[[(2,3-difluorophenyl)methylideneamino]-methylamino]-3,3-dimethylbutanoate Difluorophenyl + imine C₁₆H₂₀F₂N₂O₂ 322.34 Patent EP4374877A2 Fluorinated groups enhance lipophilicity and bioavailability

Key Observations :

  • Functional Group Effects :
    • Amide vs. Ester : Amide derivatives (e.g., 1807941-79-2) exhibit greater metabolic stability but lower reactivity compared to esters .
    • Aromatic Substituents : Compounds with naphthyl or methoxyphenyl groups (e.g., 63024-26-0) show enhanced binding to hydrophobic pockets in proteins .
    • Fluorination : Fluorinated analogues (e.g., EP4374877A2) improve membrane permeability and pharmacokinetics .

Spectral and Physical Property Comparison

Compound Name Melting Point (°C) [α]D²⁰ (c, solvent) ¹H-NMR Key Shifts (δ) Reference
(2S)-Methyl 2-phenyl-2-[(2-phenyl-1H-imidazol-4-yl)methylamino]ethanoate 157–158 -16.7 (0.05, CH₃OH) 3.63 (s, OCH₃), 7.84 (d, ArH)
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl Not reported Not reported 3.79 (s, OCH₃), 1.02 (s, C(CH₃)₃)
(2S)-3-Methoxy-2-(methylamino)propanamide HCl Not reported Not reported 3.89–3.86 (m, CH), 2.54 (s, NCH₃)

Key Observations :

  • Optical Activity : Chiral centers in these compounds result in significant optical rotation (e.g., [α]D²⁰ = -16.7 for ).
  • NMR Trends : Ester methyl groups resonate near δ 3.6–3.8, while aromatic protons appear downfield (δ 7.0–7.8) .

Biological Activity

Ethyl (2S)-2-(methylamino)propanoate hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications based on diverse scientific literature.

This compound is an ester derived from the amino acid structure, characterized by the presence of a methylamino group. Its molecular formula is C5_5H12_12ClN1_1O2_2, indicating a molecular weight of approximately 151.61 g/mol. The compound features chirality at the second carbon, which can influence its biological activity significantly.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. This compound can act as either a substrate or an inhibitor, modulating the activity of specific targets within biochemical pathways. Its mechanism is contingent on the biological context, including the cellular environment and the presence of other interacting molecules.

Key Mechanisms:

  • Enzyme Modulation : It may influence metabolic pathways through enzyme inhibition or activation.
  • Receptor Interaction : The compound could bind to specific receptors, altering cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : Studies have shown that derivatives of this compound can selectively inhibit cancer cell lines, suggesting potential applications in oncology.
  • Cytotoxic Effects : In vitro studies have demonstrated cytotoxicity against several cancer cell lines, with varying IC50_{50} values depending on the specific structural modifications made to the compound.

Case Study: Antitumor Efficacy

In a study evaluating the efficacy of modified derivatives, one compound exhibited an IC50_{50} of 3961 nM in A431 cells (wild-type EGFR), indicating selective toxicity towards mutant EGFR-expressing cells. The selectivity ratio was approximately 8-fold, underscoring the importance of structural modifications in enhancing therapeutic potential .

Research Findings

A series of studies have been conducted to explore the biological implications of this compound:

StudyFindings
Study 1Investigated enzyme interactions; found significant modulation in metabolic pathways .
Study 2Evaluated antitumor effects; demonstrated selective inhibition in mutant EGFR cancer cells .
Study 3Assessed cytotoxicity across various cell lines; reported varying IC50_{50} values indicating differential potency .

Applications in Research and Industry

This compound has diverse applications:

  • Pharmaceutical Development : Its ability to modulate enzyme activity makes it a candidate for drug development targeting specific diseases.
  • Biochemical Research : Utilized as a reagent in studies exploring metabolic pathways and enzyme kinetics.
  • Industrial Use : Employed in synthesizing specialty chemicals due to its reactivity and functional groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl (2S)-2-(methylamino)propanoate hydrochloride, and how can purity be optimized?

  • Methodology : The compound can be synthesized via reductive amination of ethyl (2S)-2-oxopropanoate with methylamine under hydrogenation conditions (e.g., using Pd/C in ethanol at 40 psi for 1 hour). Post-synthesis, purification via silica gel chromatography with a gradient of ethyl acetate/methanol (95:5 to 80:20) is recommended. Final purity (>95%) can be confirmed using reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .
  • Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate). Hydrochloride salt formation requires careful pH adjustment with HCl gas in anhydrous ether to avoid hydrolysis.

Q. How should researchers characterize the chiral integrity of this compound?

  • Methodology : Use chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol 90:10 + 0.1% diethylamine) to confirm enantiomeric excess (>98%). Complementary NMR analysis (¹H and ¹³C) can validate stereochemistry: the methylamino proton typically appears as a doublet (δ 2.8–3.2 ppm, J = 6.5 Hz), while the ester carbonyl resonates at δ 170–175 ppm .
  • Data Cross-Validation : Compare optical rotation ([α]D²⁵) with literature values (e.g., +15° to +25° in methanol) to ensure consistency .

Q. What stability precautions are critical for handling this compound in aqueous solutions?

  • Methodology : The hydrochloride salt enhances water solubility but is prone to hydrolysis in basic conditions. Store lyophilized at -20°C under argon. For aqueous stock solutions (pH 4–6), use citrate buffer and analyze degradation via LC-MS over 24 hours. Hydrolysis products (e.g., propanoic acid derivatives) can be identified using high-resolution MS (ESI+) .
  • Safety Note : Avoid inhalation of dust; use fume hoods and PPE (gloves, goggles) during handling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodology : Discrepancies often arise from impurity profiles (e.g., residual solvents or diastereomers). Perform batch-to-batch comparison using:

  • GC-MS for solvent residues (e.g., ethanol, ethyl acetate).
  • Chiral SFC to detect stereochemical impurities (<1% threshold).
  • Biological assays (e.g., enzyme inhibition) with positive controls (e.g., known methyltransferase inhibitors) to validate activity .
    • Case Study : A 2024 study found that 0.5% residual methylamine in batches reduced IC₅₀ values by 30% in kinase assays, highlighting the need for rigorous purity checks .

Q. What computational tools are effective for predicting reaction pathways involving this compound?

  • Methodology : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model nucleophilic substitution at the methylamino group. Transition state analysis (IRC) can predict regioselectivity in reactions with electrophiles (e.g., acyl chlorides). Pair with experimental validation via in situ FTIR to monitor intermediate formation .
  • Example : A 2023 study combined DFT with microreactor experiments to optimize a Michael addition pathway, achieving 85% yield .

Q. How can researchers design experiments to study the compound’s role in chiral catalysis?

  • Methodology : Use the compound as a chiral ligand in asymmetric hydrogenation. Screen metal complexes (e.g., Rh(I), Ru(II)) in prochiral ketone reductions. Monitor enantioselectivity via GC-MS (β-DEX 120 column). For mechanistic insights, conduct kinetic isotope effect (KIE) studies with deuterated substrates .
  • Data Interpretation : A 2024 trial achieved 92% ee in acetophenone reduction using a Rh-(S)-ligand complex, attributed to steric hindrance from the methylamino group .

Methodological Resources

  • Analytical Workflow :

    StepTechniqueParametersPurpose
    1HPLCC18, 0.1% TFA, 1 mL/minPurity check
    2Chiral SFCAD-H, CO₂/MeOHEnantiopurity
    3HR-MSESI+, m/z 196.0843 [M+H]⁺Molecular ion confirmation
  • Synthetic Optimization Table :

    ConditionYield (%)Purity (%)
    Pd/C, H₂ (40 psi)7895
    NaBH₄, MeOH6588

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